4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone
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Overview
Description
4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone: 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one , is a heterocyclic organic compound. Its chemical structure consists of a pyrrolidinone ring with an amino group and a 3,4-dimethylphenyl substituent. This compound has attracted attention due to its diverse applications in various fields.
Preparation Methods
a. Synthetic Routes
The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone involves the condensation of appropriate precursors. Here’s a common synthetic route:
-
Formation of 2-(ethoxymethylene) malononitrile (1):
- Malononitrile reacts with triethylorthoformate in acetic anhydride at elevated temperature.
- The crude product is purified by column chromatography to yield 2-(ethoxymethylene) malononitrile.
-
Reaction with Substituted Phenylhydrazine:
- An equimolar mixture of 2-(ethoxymethylene) malononitrile and substituted phenylhydrazine (e.g., 3-fluorophenylhydrazine) is heated in ethanol.
- The reaction yields this compound and other intermediates.
b. Industrial Production Methods
Industrial-scale production methods may involve modifications of the above routes, optimization for yield, and cost-effectiveness.
Chemical Reactions Analysis
4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone can participate in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Common Reagents: Reagents like acids, bases, and oxidizing agents are used.
Major Products: The primary product is the target compound itself, but other derivatives may form.
Scientific Research Applications
4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone finds applications in:
Medicinal Chemistry: As a scaffold for drug design.
Biological Studies: Investigating its interactions with proteins and enzymes.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action depends on the specific application. It may involve binding to receptors, enzyme inhibition, or other molecular interactions.
Comparison with Similar Compounds
While 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone is unique due to its specific substituents, similar compounds include other pyrrolidinones and phenyl-substituted heterocycles.
Properties
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADIEBJFWXYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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